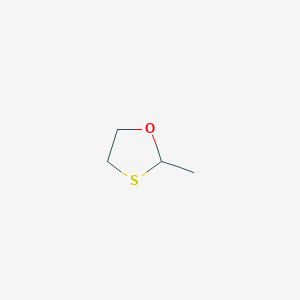

2-Methyl-1,3-oxathiolane

描述

Structure

3D Structure

属性

CAS 编号 |

17642-74-9 |

|---|---|

分子式 |

C4H8OS |

分子量 |

104.17 g/mol |

IUPAC 名称 |

2-methyl-1,3-oxathiolane |

InChI |

InChI=1S/C4H8OS/c1-4-5-2-3-6-4/h4H,2-3H2,1H3 |

InChI 键 |

QNNPPEKCYFEVCF-UHFFFAOYSA-N |

SMILES |

CC1OCCS1 |

规范 SMILES |

CC1OCCS1 |

同义词 |

2-METHYL-1,3-OXATHIOLANE |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2 Methyl 1,3 Oxathiolane and Analogues

Classical and Contemporary Approaches to 1,3-Oxathiolane (B1218472) Ring Formation

The construction of the 1,3-oxathiolane ring is a fundamental transformation in organic synthesis, with a variety of methods available, ranging from classical acid-catalyzed reactions to modern catalytic approaches.

Cyclocondensation Reactions: Aldehyde/Ketone and Thiol/Mercaptoethanol Derivatives

The most conventional and widely utilized method for synthesizing 1,3-oxathiolanes is the cyclocondensation of an aldehyde or ketone with 2-mercaptoethanol (B42355). wikipedia.orgatamanchemicals.com This reaction is typically catalyzed by an acid and proceeds through the formation of a hemithioacetal intermediate, which then undergoes dehydration to form the oxathiolane ring. For instance, 2-methyl-1,3-oxathiolane can be prepared by reacting acetaldehyde (B116499) with 2-mercaptoethanol. cdnsciencepub.com

This method's versatility allows for the synthesis of a wide array of 2-substituted and 2,2-disubstituted 1,3-oxathiolanes. The reaction of various aldehydes and ketones with 2-mercaptoethanol can be efficiently carried out. wikipedia.orgatamanchemicals.com An alternative approach involves the use of mercaptoacetic acid with aldehydes to produce 1,3-oxathiolan-5-one (B1253419) derivatives. jocpr.com This reaction can be promoted by a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). jocpr.com

The reaction conditions for these cyclocondensation reactions have been optimized to improve yields and efficiency. For example, the use of chlorosilanes like trimethylsilyl (B98337) chloride (TMSCl) and dichlorodimethylsilane (B41323) has been shown to facilitate the reaction between nitrobenzaldehydes and 2-mercaptoethanol, allowing the reaction to proceed without heat or additional solvent. arkat-usa.org The ratio of reactants in this system plays a critical role in determining whether the product is the corresponding 1,3-oxathiolane or a bis(2-hydroxyethyl)dithioacetal. arkat-usa.org

| Aldehyde Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | 2-phenyl-1,3-oxathiolan-5-one | 92 | jocpr.com |

| 4-Nitrobenzaldehyde | 2-(4-nitrophenyl)-1,3-oxathiolan-5-one | 88 | |

| Furfural | 2-(2-furyl)-1,3-oxathiolan-5-one | 85 |

Cyclization via Organosulfur Intermediates

The formation of the 1,3-oxathiolane ring can also be achieved through the cyclization of various organosulfur intermediates. One such strategy involves the reaction of thiirane (B1199164) (ethylene sulfide) with carbonyl compounds. Another approach utilizes the Pummerer rearrangement of α-acyloxysulfoxides. For example, an α-acetoxy sulfide (B99878) intermediate can be resolved using a lipase (B570770), and subsequent reaction with HCl in ethanol (B145695) can induce removal of the acetate (B1210297) and in situ cyclization to the oxathiolane. beilstein-journals.org

The synthesis of 1,3-oxathiolane derivatives from 1,6-thioanhydro-D-galactose has been demonstrated. beilstein-journals.org This multi-step process involves oxidative cleavage of a cis-diol, reduction, protection, and further transformations to construct the oxathiolane ring. beilstein-journals.org Additionally, sulfenyl chloride chemistry provides a pathway to oxathiolane precursors from acyclic starting materials. nih.govnih.gov For instance, reacting an ester of thioglycolic acid with sulfuryl chloride, followed by reaction with vinyl acetate, can construct the necessary carbon-sulfur bond for subsequent cyclization. nih.govnih.gov

Photoredox catalysis has also emerged as a modern tool for C-S bond formation, which can be applied to the synthesis of oxathiolane derivatives. For example, the reaction of carbon disulfide with styrenes under visible light irradiation using an organic photocatalyst can lead to the formation of 1,3-oxathiolane-2-thiones. beilstein-journals.org

Lewis Acid-Catalyzed Reactions in Oxathiolane Synthesis

Lewis acids play a significant role in catalyzing the formation of 1,3-oxathiolanes, often leading to higher yields and milder reaction conditions compared to traditional Brønsted acids. A variety of Lewis acids have been employed for this purpose.

Ytterbium(III) triflate (Yb(OTf)₃) has been shown to be a highly effective catalyst for the conversion of carbonyl compounds into 1,3-oxathiolanes. thieme-connect.comresearchgate.netscribd.comrsc.org This reaction proceeds smoothly at room temperature in ionic liquids, and the catalyst can be recovered and reused. thieme-connect.comscribd.com The use of Yb(OTf)₃ is compatible with a range of aromatic aldehydes, including those with electron-withdrawing and electron-donating groups, as well as heteroaryl, alicyclic, and aliphatic carbonyl compounds. scribd.com Other metal triflates, such as scandium triflate (Sc(OTf)₃) and erbium(III) triflate, have also been utilized in related organic transformations. researchgate.netcore.ac.uk

Other Lewis acids like zinc chloride (ZnCl₂) can be used in acetal (B89532) interchange reactions to synthesize 1,3-oxathiolanes, a method particularly useful for sterically hindered ketones. Furthermore, N-bromosuccinimide (NBS) has been reported as an efficient catalyst for the chemoselective oxathioacetalization of carbonyl compounds. researchgate.netthieme-connect.com

| Carbonyl Compound | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Yb(OTf)₃ | [bmim][PF₆] | 98 | thieme-connect.com |

| 4-Methylbenzaldehyde | Yb(OTf)₃ | [bmim][PF₆] | High | thieme-connect.com |

| Various Aldehydes | SANM | - | Good to Excellent | researchgate.net |

| Various Aldehydes/Ketones | Yb(OTf)₃ | CH₂Cl₂ | Not specified | rsc.org |

Stereoselective and Enantiopure Synthesis Strategies

The biological activity of many 1,3-oxathiolane-containing compounds is highly dependent on their stereochemistry. Consequently, the development of stereoselective and enantiopure synthetic methods is of paramount importance.

Dynamic Kinetic Resolution (DKR) Techniques for Chiral 1,3-Oxathiolanes

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture into a single enantiomer in theoretically 100% yield. researchgate.net This is achieved by combining a rapid in situ racemization of the starting material with a stereoselective reaction. beilstein-journals.org In the context of 1,3-oxathiolane synthesis, DKR often relies on the reversible formation of hemithioacetals. acs.orgacs.org

Several DKR protocols have been developed for the asymmetric synthesis of chiral 1,3-oxathiolanes. beilstein-journals.orgnih.gov These methods often couple the dynamic formation of hemithioacetals with a lipase-catalyzed enantioselective cyclization or acylation. nih.govresearchgate.netnih.gov For example, the reaction of an aldehyde with a thiol can form a racemic hemithioacetal, which is then subjected to a lipase that selectively catalyzes the intramolecular cyclization of one enantiomer to the desired 1,3-oxathiolan-5-one. researchgate.net The unreacted enantiomer of the hemithioacetal can then racemize, allowing for a theoretical yield of 100% of the desired product. researchgate.net The choice of enzyme, such as Candida antarctica lipase B (CAL-B) or a surfactant-treated Subtilisin Carlsberg (STS), can control the stereochemical outcome of the reaction. acs.orgacs.org

Crystallization-induced DKR has also been employed for the efficient synthesis of enantiomerically pure oxathiolane-based lactols. beilstein-journals.orgnih.gov This technique relies on the selective crystallization of one diastereomer from a dynamic equilibrium.

Enzymatic Resolution and Catalyzed Cyclization Approaches

Enzymatic methods are highly valued in the synthesis of enantiopure 1,3-oxathiolanes due to their high stereoselectivity, mild reaction conditions, and environmental friendliness. nih.gov Lipases are the most commonly used enzymes for this purpose. mdpi.comresearchgate.net

Kinetic resolution using lipases can effectively separate enantiomers of racemic 1,3-oxathiolane derivatives. rsc.org This typically involves the selective acylation or hydrolysis of one enantiomer, leaving the other enantiomer enriched. For instance, lipases can be used to resolve racemic α-acetoxy sulfide precursors, which can then be converted to chiral 1,3-oxathiolanes. beilstein-journals.org

One-pot enzymatic processes combining dynamic covalent kinetic resolution with lipase-catalyzed cyclization have been developed for the synthesis of enantiopure 1,3-oxathiolanes and their derivatives. nih.gov For example, a one-pot process using Trichosporon laibachii lipase has been reported to produce an enantiopure 1,3-oxathiolane with high yield and enantiomeric excess. nih.govresearchgate.net Multi-enzymatic cascade protocols have also been successfully applied. The combined use of surfactant-treated Subtilisin Carlsberg (STS) and Candida antarctica lipase B (CAL-B) has been shown to efficiently control the stereochemistry of the 1,3-oxathiolane ring, affording excellent enantiomeric excess. nih.govresearchgate.net

| Method | Enzyme/Catalyst | Substrates | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Dynamic Covalent Kinetic Resolution | Trichosporon laibachii lipase | 2-(phenylmethoxy)acetaldehyde, 1,4-dithiane-2,5-diol, phenyl acetate | (R)-enantiomer | 96.5% | |

| Multi-enzymatic Cascade | STS and CAL-B | Glycolaldehyde dimer, 1,4-dithiane-2,5-diol | Enantiopure 1,3-oxathiolane precursor | >99% | nih.govresearchgate.net |

| Dynamic Covalent Kinetic Resolution | CAL-B | Aldehyde, Methyl thioglycolate | 1,3-oxathiolan-5-ones | Good to moderate | researchgate.net |

| Kinetic Resolution | Klebsiella oxytoca (whole-cell) | Racemic mixture | Chiral oxathiolane precursor | 99.9% | nih.gov |

Chiral Precursor-Based Synthetic Routes

The use of chiral precursors is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. In the context of 1,3-oxathiolane synthesis, chiral auxiliaries derived from naturally abundant and inexpensive sources are highly valued. A prominent example is the use of L-menthol in the industrial-scale production of the anti-HIV drug Lamivudine (B182088) (3TC), which features a 1,3-oxathiolane ring. nih.govsciencenet.cn

In this approach, L-menthol acts as a chiral directing group. The synthesis commences with the coupling of a glycolate (B3277807) with a dithiodiene to form a menthyl 4-oxo-1,3-oxathiolane-2-carboxylate. The presence of the L-menthol auxiliary stereoselectively guides the formation of the desired 2R-isomer. sciencenet.cn This intermediate is then further reacted, for instance, by treatment with thionyl chloride to generate a chloro derivative in situ. This derivative is subsequently coupled with a protected nucleobase, such as trimethylsilyl (TMS)-cytosine. The bulky menthyl carboxylate group at the 5-position plays a critical role in directing the stereoselectivity of this glycosylation step, predominantly yielding the β-nucleoside analogue. sciencenet.cn

This strategy of employing a chiral auxiliary like L-menthol is pivotal for establishing the correct stereochemistry at the chiral centers of the oxathiolane ring, which is often a critical factor for the biological activity and toxicological profile of the final pharmaceutical ingredient. nih.govsciencenet.cn

Regio- and Stereoselective 1,3-Oxathiolane Formation

Achieving high regio- and stereoselectivity is a central challenge in the synthesis of substituted 1,3-oxathiolanes. Lewis acid-catalyzed reactions of oxiranes with various thiocarbonyl compounds have emerged as a powerful method to control these aspects of the synthesis. tandfonline.comtandfonline.com

The ring-opening of monosubstituted oxiranes in these reactions occurs with high regioselectivity. For alkyl-substituted oxiranes, the cleavage of the O-C(3) bond is favored, whereas for phenyl-substituted oxiranes, the O-C(2) bond is cleaved. tandfonline.comtandfonline.com Furthermore, the reaction proceeds with an inversion of configuration at the carbon center where the nucleophilic attack by the sulfur atom occurs. This SN2-type mechanism allows for precise control over the stereochemistry of the resulting 1,3-oxathiolane. uzh.ch

For instance, the reaction of 1,3-dithiolane-2-thione with 2-ethyloxirane in the presence of titanium tetrachloride (TiCl₄) at -20°C yields a spirocyclic 1,3-oxathiolane with a high diastereomeric ratio. tandfonline.com Similarly, SiO₂-catalyzed reactions of enolizable thioketones, like thiocamphor, with optically active oxiranes such as (S)-2-methyloxirane, can produce 1,3-oxathiolanes, although this can be accompanied by the formation of enesulfanyl alcohols which can be cyclized under acidic conditions. tandfonline.comtandfonline.com The reversibility of this cyclization has also been noted, as the 1,3-oxathiolane product can be sensitive to acid and undergo rearrangement to a diastereomer. tandfonline.comtandfonline.com

The formation of thiocarbonylium ions as intermediates in these reactions is supported by observed Wagner-Meerwein-type rearrangements. tandfonline.comtandfonline.com These methodologies provide a versatile and predictable route to a wide range of structurally defined 1,3-oxathiolanes.

Emerging Synthetic Pathways

Recent research has focused on developing more efficient, milder, and cost-effective methods for the synthesis of this compound and its analogues. These emerging pathways often utilize novel reagents and optimized reaction conditions to enhance yields and selectivity.

Methoxide (B1231860) Ion Promoted Reactions of Oxiranes with Carbon Disulfide

A highly efficient, one-pot synthesis of 1,3-oxathiolane-2-thiones has been developed through the reaction of oxiranes with carbon disulfide, promoted by methoxide ions. organic-chemistry.orgresearchgate.netthieme-connect.comsciexplore.irthieme-connect.com This method is notable for its mild reaction conditions and high yields. The reaction is typically carried out in the presence of a catalytic amount of sodium hydride (10 mol%) and methanol (B129727) at room temperature. organic-chemistry.orgresearchgate.net The sodium hydride acts as a base to generate methoxide ions from methanol.

The proposed mechanism involves the nucleophilic addition of the methoxide ion to carbon disulfide. The resulting intermediate then attacks the oxirane ring, leading to its opening and subsequent cyclization to form the 1,3-oxathiolane-2-thione product with the elimination of sodium methoxide. organic-chemistry.org This method has been successfully applied to a broad range of oxiranes, including those with methyl, ethyl, cyclic, aryl, and heteroaryl substituents, consistently providing excellent yields, typically in the range of 86–96%. organic-chemistry.orgresearchgate.net The use of other bases, such as sodium hydroxide, has been shown to result in lower yields under similar conditions. researchgate.net

| Oxirane Reactant | Product | Yield (%) | Reference |

| Methyl oxirane | 4-Methyl-1,3-oxathiolane-2-thione | 86-96 | organic-chemistry.orgresearchgate.net |

| Ethyl oxirane | 4-Ethyl-1,3-oxathiolane-2-thione | 86-96 | organic-chemistry.orgresearchgate.net |

| Phenyl oxirane | 4-Phenyl-1,3-oxathiolane-2-thione | 86-96 | organic-chemistry.orgresearchgate.net |

| 1,2-Diphenylepoxide | 4,5-Diphenyl-1,3-oxathiolane-2-thione | High | researchgate.net |

Sulfenyl Chloride Mediated Cyclization Strategies

A novel and versatile platform for the synthesis of oxathiolane intermediates, particularly for antiviral drugs like Lamivudine and Emtricitabine, involves the use of sulfenyl chloride chemistry. nih.govnih.govacs.org This approach is designed around low-cost, widely available starting materials, making it economically attractive for large-scale production. nih.govacs.orgacs.org

The synthesis begins with the generation of a sulfenyl chloride. For example, thioglycolic acid can be esterified with a chiral auxiliary like L-menthol, and the resulting thiol is then treated with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) to form the corresponding sulfenyl chloride. nih.govacs.org This reactive intermediate then undergoes a regioselective 1,2-insertion into an olefin, such as vinyl acetate. nih.govacs.org The presence of excess sulfuryl chloride can also induce α-chlorination of the ester, establishing the necessary oxidation states in a single pot. nih.govacs.org

The final step is the cyclization of the dichlorinated intermediate, which is typically achieved by reaction with water, to form the 1,3-oxathiolane ring. nih.govacs.org This strategy allows for the efficient construction of the oxathiolane framework from acyclic precursors.

| Starting Materials | Key Intermediate | Final Product | Reference |

| Thioglycolic acid, L-menthol, Sulfuryl chloride, Vinyl acetate | Dichlorinated l-menthyl ester | Hydroxyoxathiolane intermediate | nih.gov |

| Chloroacetic acid, Sodium thiosulfate, Vinyl acetate | Dichlorinated intermediate | Oxathiolane intermediate | acs.orgacs.org |

Low-Temperature and Optimized Reaction Conditions for Enhanced Yields

The optimization of reaction conditions, particularly temperature, is crucial for maximizing the yield and purity of 1,3-oxathiolane products. In the sulfenyl chloride mediated cyclization strategies, temperature control is critical. The reaction of the thiol with sulfuryl chloride and the subsequent addition of vinyl acetate are highly exothermic. nih.govnih.gov

Lowering the reaction temperature, for instance to -20 °C, has been shown to significantly increase the yield of the desired dichlorinated intermediate. nih.govacs.org Running these reactions at room temperature can lead to incomplete reactions and the formation of monochlorinated sulfide as a major impurity. nih.govacs.org Careful control of the reaction temperature helps to mitigate the detrimental effects of the exotherms and prevent side reactions. nih.govnih.gov

In the final cyclization step to form the oxathiolane ring from the dichlorinated intermediate, pH control has been identified as a key parameter. The highest yields were obtained when the ring closure was conducted between pH 3 and 4, using base additions to maintain this range. nih.govacs.org

| Reaction Step | Optimized Condition | Benefit | Reference |

| Sulfenyl chloride reaction with vinyl acetate | -20 °C | Increased yield, reduced byproducts | nih.govacs.org |

| Cyclization of dichlorinated intermediate | pH 3-4 | Improved yield (up to 69%) | nih.govacs.org |

| Methoxide promoted synthesis | Room Temperature | Mild conditions, high yield | organic-chemistry.org |

Mechanistic Investigations and Reactivity Profiles of 2 Methyl 1,3 Oxathiolane Compounds

Ring-Opening Reactions and Associated Mechanisms

The 1,3-oxathiolane (B1218472) ring can be opened through various mechanisms, primarily involving nucleophilic attack or acid catalysis. These reactions are fundamental to the use of 2-methyl-1,3-oxathiolanes as protecting groups and synthetic intermediates.

Nucleophilic attack on the 1,3-oxathiolane ring is a key process for its cleavage. The regioselectivity of this attack is influenced by the nature of the nucleophile and the reaction conditions. For instance, the reaction of oxiranes with carbon disulfide in the presence of a catalytic amount of sodium hydride and methanol (B129727) produces 1,3-oxathiolane-2-thiones. organic-chemistry.org The proposed mechanism involves the in situ generation of methoxide (B1231860) ions, which attack the carbon disulfide, followed by nucleophilic ring-opening of the oxirane. organic-chemistry.org This method provides high yields under mild conditions. organic-chemistry.org

Another example involves the reaction of thioketones with oxiranes, catalyzed by Lewis acids, which has been shown to proceed with high regio- and stereoselectivity. uzh.ch The mechanism is described as an S"N2-type reaction where the nucleophilic sulfur of the thioketone attacks the oxirane ring. uzh.ch In the case of 2-alkyl-substituted oxiranes, the attack preferentially occurs at the less substituted carbon (C(3)), leading to 5-substituted 1,3-oxathiolanes with retention of configuration. scispace.com Conversely, with 2-phenyl-substituted oxiranes, the attack happens at the benzylic carbon (C(2)) with inversion of configuration, yielding 4-phenyl-substituted products. scispace.com

| Reactants | Catalyst/Conditions | Product(s) | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Oxiranes + Carbon Disulfide | Sodium Hydride, Methanol | 1,3-Oxathiolane-2-thiones | Nucleophilic attack of methoxide-activated carbon disulfide on the oxirane ring. | organic-chemistry.org |

| Thioketones + 2-Alkyl-oxiranes | Lewis Acid (e.g., SiO2) | 5-Substituted 1,3-oxathiolanes | S"N2 attack at C(3) with retention of configuration. | scispace.com |

| Thioketones + 2-Phenyl-oxiranes | Lewis Acid (e.g., SiO2) | 4-Phenyl-substituted 1,3-oxathiolanes | S"N2 attack at C(2) with inversion of configuration. | scispace.com |

Acid-catalyzed cleavage is a common method for the deprotection of carbonyl compounds that have been protected as 1,3-oxathiolanes. The mechanism involves the protonation of the oxygen or sulfur atom, followed by ring opening to form a carbocation intermediate, which is then attacked by a nucleophile.

The reductive cleavage of 1,3-oxathiolanes using lithium aluminum hydride in the presence of Lewis acids like aluminum chloride or boron trifluoride leads to the formation of hydroxy thioethers. cdnsciencepub.com These Lewis acids catalyze the hydrogenolysis by coordinating to the oxygen or sulfur atom, facilitating the cleavage of the C-O or C-S bond. cdnsciencepub.com It has been observed that 1,3-dioxolanes are hydrogenolyzed faster than the corresponding 1,3-dioxanes under similar conditions, which is attributed to the greater ease of forming the five-membered ring oxocarbonium ion. cdnsciencepub.com

In a study on the rearrangement of 1,3-oxathiolane sulfoxides, it was found that in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA), both cis and trans sulfoxides were converted into a mixture of a β-hydroxy sulfide (B99878), a dihydro-1,4-oxathiin, and an acetoacetanilide. kaist.ac.kr The formation of these products was confirmed by isotope labeling experiments and is believed to proceed through sulfenic acid intermediates. kaist.ac.kr

| Reactant | Reagents | Product(s) | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| 1,3-Oxathiolanes | LiAlH4, AlCl3 or BF3 | Hydroxy thioethers | Lewis acid-catalyzed hydrogenolysis. | cdnsciencepub.com |

| cis- and trans-2-Methyl-1,3-oxathiolane sulfoxide (B87167) derivatives | PTSA, C6H6-DMF | β-Hydroxy sulfide, Dihydro-1,4-oxathiin, Acetoacetanilide | Formation of sulfenic acid intermediates. | kaist.ac.kr |

Oxidation and Reduction Pathways

The sulfur atom in the 1,3-oxathiolane ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. Conversely, the ring can undergo reductive transformations.

The oxidation of the sulfide in the 1,3-oxathiolane ring is a common transformation, yielding the corresponding sulfoxides and, upon further oxidation, sulfones. jchemrev.comjchemrev.com A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions often determining the selectivity between the sulfoxide and sulfone. nih.gov

For example, the oxidation of 2-methyl-N-phenyl-1,3-oxathiolane-2-acetamide and its methyl ester analogue with an oxidizing agent produces a mixture of cis and trans sulfoxides. kaist.ac.kr Hydrogen peroxide in glacial acetic acid has been reported as a "green" and highly selective method for the oxidation of sulfides to sulfoxides, with excellent yields and simple product isolation. nih.gov Other reagents like iodosobenzene, catalyzed by chromium(III)-salen complexes, have also been used for the efficient and mild oxidation of sulfides to sulfoxides. jchemrev.com For the synthesis of sulfones, stronger oxidizing conditions or specific catalysts are generally required. organic-chemistry.org

| Reactant | Oxidizing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| 2-Methyl-N-phenyl-1,3-oxathiolane-2-acetamide | Not specified | cis- and trans-Sulfoxides | kaist.ac.kr |

| General Sulfides | Hydrogen Peroxide, Glacial Acetic Acid | Sulfoxides | nih.gov |

| General Sulfides | Iodosobenzene, Cr(salen) complex | Sulfoxides | jchemrev.com |

| General Sulfides | Stronger oxidizing conditions | Sulfones | organic-chemistry.org |

Reductive cleavage of the 1,3-oxathiolane ring can be achieved using various reducing agents. As mentioned earlier, lithium aluminum hydride in the presence of Lewis acids effectively reduces 1,3-oxathiolanes to hydroxy thioethers. cdnsciencepub.com

Another notable reductive transformation is the cleavage of 1,3-oxathiolanes using nickel boride, generated in situ from nickel(II) chloride and sodium borohydride. researchgate.net This method provides a convenient approach for the deprotection of carbonyl compounds under mild conditions, with the reaction proceeding rapidly at room temperature to give high yields of the corresponding carbonyl compounds or alcohols, depending on the workup. researchgate.net

A study on the reaction of 1-methylpyrrolidine-2-thione (B80702) with optically active oxiranes showed the formation of thiiranes. scispace.com The proposed mechanism involves an initial ring opening of the oxirane by the sulfur atom to form a 1,3-oxathiolane intermediate, which then decomposes to the thiirane (B1199164). scispace.com The stereochemical outcome of this reaction is dependent on the substituent on the oxirane ring. scispace.com

Substitution and Rearrangement Reactions

The 2-methyl-1,3-oxathiolane ring system can also participate in substitution and rearrangement reactions, often triggered by the specific stereochemistry of the molecule or the presence of activating groups.

A mechanistic study of the rearrangement of this compound-2-acetic acid derivative sulfoxides revealed complex reaction pathways. kaist.ac.kr The cis-sulfoxides were found to transform into thiolsulfinates via sulfenic acid intermediates at 50 °C. kaist.ac.kr In contrast, the trans-sulfoxides rearranged at 100 °C to different sulfenic acids, which then cyclized to form an isomeric dihydrooxathiin. kaist.ac.kr The initial ring opening in both cases is proposed to occur via a organic-chemistry.orgresearchgate.net sigmatropic process. kaist.ac.kr

Base-catalyzed rearrangements of these sulfoxides have also been investigated. psu.edu With triethylamine (B128534), the (Z)-sulfoxide yielded a thiolsulfinate through dimerization of a sulfenic acid intermediate, while the (E)-sulfoxide was recovered unchanged. psu.edu This difference in reactivity was attributed to the relative ease of the organic-chemistry.orgresearchgate.net-sigmatropic rearrangement, which is facilitated for the (Z)-isomer by the base. psu.edu

A novel one-carbon ring expansion of 1,3-oxathiolanes to 1,4-oxathianes has been developed using ethyl (triethylsilyl)diazoacetate and a copper catalyst. ucl.ac.uk This reaction is believed to proceed through an intermediate sulfur ylide that rearranges to the ring-expanded product. ucl.ac.uk

General Substitution Principles within the 1,3-Oxathiolane System

The reactivity of the 1,3-oxathiolane ring is significantly influenced by the principles of nucleophilic and electrophilic substitution. The carbon atom at the 2-position (C2), situated between the oxygen and sulfur atoms, is particularly susceptible to nucleophilic attack, a characteristic feature of acetal-like structures. The substitution reactions at this position are governed by established mechanistic pathways, primarily SN1 and SN2.

In an SN2 mechanism, the reaction proceeds with a complete inversion of configuration at the saturated carbon center undergoing substitution. This is a bimolecular process where the nucleophile attacks as the leaving group departs in a single, concerted step. Conversely, SN1 reactions involve a carbocation intermediate, which typically leads to a mixture of retention and inversion products, often resulting in racemization. tandfonline.comnih.gov The stability of this potential carbocation intermediate is a crucial factor in determining the reaction pathway.

The nature of substituents on the 1,3-oxathiolane ring plays a critical role in directing the stereochemical outcome and reaction feasibility. For instance, in the synthesis of nucleoside analogues, Lewis acids can form a complex with the oxathiolane intermediate through in situ chelation, which helps direct the stereoselective coupling of a nucleobase to the ring. nih.govbeilstein-journals.org The oxathiolane ring's mixed heteroatom composition (oxygen and sulfur) induces ring strain and polarity, enhancing its utility as a chiral building block. The sulfur atom's nucleophilicity and the electronic effects of substituents can be leveraged to control reactivity, such as in deprotection reactions or disulfide bond formation.

The table below summarizes the key substitution mechanisms and their stereochemical outcomes.

| Mechanism | Molecularity | Intermediate | Stereochemical Outcome | Governing Factors |

| SN1 | Unimolecular | Carbocation | Racemization (mixture of retention and inversion) | Stability of carbocation, polar protic solvents |

| SN2 | Bimolecular | Pentacoordinate Transition State | Complete Inversion of Configuration | Steric hindrance, strong nucleophile |

Thermal Rearrangements and Extrusion Reactions of Oxathiolane Derivatives

Derivatives of this compound, particularly its S-oxides (sulfoxides), undergo complex thermal rearrangements and extrusion reactions. These transformations are highly dependent on the stereochemistry of the sulfoxide and the reaction conditions, such as temperature and the presence of catalysts.

A key reaction is the nih.goviaea.org-sigmatropic rearrangement of 1,3-oxathiolane sulfoxides, which proceeds through a sulfenic acid intermediate. kaist.ac.krtandfonline.com The stereoisomers of the sulfoxide (cis and trans) exhibit different reactivity. For instance, cis-sulfoxides of this compound-2-acetamide can be transformed into thiolsulfinates via a sulfenic acid intermediate at 50°C. kaist.ac.kr In contrast, the corresponding trans-sulfoxides rearrange at a higher temperature (100°C in DMF) to a different sulfenic acid, which then cyclizes to an isomeric dihydro-1,4-oxathiin. kaist.ac.kr This ring-opening to form the sulfenic acid is believed to occur via a nih.goviaea.org sigmatropic process. kaist.ac.kr

The presence of catalysts significantly influences the reaction pathway.

Base Catalysis : Weak bases like triethylamine can catalyze the sigmatropic rearrangement by promoting charge separation in the transition state, facilitating the ring opening to a sulfenic acid. psu.edukoreascience.kr Stronger bases, such as potassium hydroxide, favor elimination reactions over sigmatropic rearrangements, leading to products like disulfides and sulfinic acids. kaist.ac.krpsu.edu

Acid Catalysis : In the presence of an acid catalyst like p-toluenesulfonic acid (PTSA), both cis and trans sulfoxides can be converted into a mixture of products including α-hydroxy sulfides and dihydro-1,4-oxathiins. kaist.ac.kr

Flash vacuum pyrolysis (FVP) represents another method for inducing reactions in oxathiolane derivatives. scripps.edu FVP of S-oxidized 2-substituted-1,3-oxathiolanes predominantly leads to the extrusion of SO or SO₂ to yield ethene and a carbonyl compound. tandfonline.comresearchgate.net In the case of the sulfoxide, a side product, bis(2-hydroxyethyl) disulfide, is also formed, likely via thiirane S-oxide and 1,2-oxathietane intermediates. tandfonline.comresearchgate.net

The following table summarizes the outcomes of rearrangements under different conditions.

| Starting Material | Conditions | Key Intermediate | Major Product(s) | Reference(s) |

| cis-2-Methyl-1,3-oxathiolane sulfoxide derivative | 50°C, C₆H₆-DMF | Sulfenic acid | Thiolsulfinate | kaist.ac.kr |

| trans-2-Methyl-1,3-oxathiolane sulfoxide derivative | 100°C, DMF | Sulfenic acid | Dihydro-1,4-oxathiin | kaist.ac.kr |

| cis/trans-Sulfoxides | PTSA, C₆H₆-DMF | Sulfenic acid, Thiolsulfinate | α-Hydroxy sulfide, Dihydro-1,4-oxathiin | kaist.ac.kr |

| cis/trans-Sulfoxides | KOH, aq. Dioxane | Sulfenic acid | Disulfide, Sulfinic acid | kaist.ac.krpsu.edu |

| 2-Substituted-1,3-oxathiolane S-oxide/S,S-dioxide | Flash Vacuum Pyrolysis (FVP) | Thiirane S-oxide | Ethene, Carbonyl compound, SO/SO₂ | tandfonline.comresearchgate.net |

Application ofiaea.orgpsu.edu-Brook Rearrangement in Oxathiolane Synthesis

The Brook rearrangement, an intramolecular migration of a silyl (B83357) group from a carbon to an oxygen atom, has found application in the synthesis of 1,3-oxathiolane structures. mdpi.comnumberanalytics.com Specifically, the iaea.orgpsu.edu-Brook rearrangement has been utilized to prepare key 1,3-oxathiolane intermediates for antiviral drugs like lamivudine (B182088). nih.govbeilstein-journals.orgbeilstein-journals.org

In a typical application, the synthesis involves the reaction of a silyl glyoxylate (B1226380) with a thiol nucleophile. nih.govbeilstein-journals.org The process proceeds through an α-silyl carbinol intermediate which then undergoes the iaea.orgpsu.edu-anionic migration of the silyl group. This rearrangement is often facilitated by a base or other catalysts. mdpi.com The resulting key intermediate can then be further reacted, for instance with acetyl chloride in ethanol (B145695), to form the desired 1,3-oxathiolane species. nih.govbeilstein-journals.org

A related but more complex strategy is Anion Relay Chemistry (ARC), which can involve a solvent-controlled kaist.ac.krpsu.edu-Brook rearrangement. nih.govorganic-chemistry.orgorganic-chemistry.org This methodology allows for the formation of a new distal anion after an initial nucleophilic addition and subsequent silyl group migration, which can then react with various electrophiles. organic-chemistry.orgorganic-chemistry.org While ARC has been extensively developed for dithiane chemistry, its principles offer pathways to complex molecules that could be adapted for oxathiolane systems. organic-chemistry.orgnih.gov The key to triggering the kaist.ac.krpsu.edu-Brook rearrangement often requires specific conditions, such as a change in solvent polarity or the addition of metal ions, to facilitate the charge migration from oxygen to carbon through a presumed silicon ate intermediate. nih.gov

| Rearrangement Type | Description | Key Reactants | Application in Oxathiolane Chemistry | Reference(s) |

| iaea.orgpsu.edu-Brook Rearrangement | Intramolecular 1,2-anionic migration of a silyl group from carbon to oxygen. | Silyl glyoxylate, Thiol | Synthesis of 1,3-oxathiolane precursors for nucleoside analogues. | nih.govbeilstein-journals.org |

| kaist.ac.krpsu.edu-Brook Rearrangement | Intramolecular 1,4-anionic migration of a silyl group from carbon to oxygen. | Epoxide with a distal silyl group, Nucleophile | Foundational to Anion Relay Chemistry (ARC) for complex molecule synthesis. | organic-chemistry.orgorganic-chemistry.orgnih.gov |

Elucidation of Reaction Intermediates and Transition States

The mechanisms of reactions involving this compound are defined by a series of transient intermediates and specific transition states. Understanding these fleeting species is crucial for explaining product distributions and stereochemical outcomes.

Sulfenic Acids: As discussed previously, sulfenic acids are pivotal intermediates in the acid-, base-, and thermally-induced rearrangements of 1,3-oxathiolane sulfoxides. kaist.ac.krpsu.eduresearchgate.net The formation of a sulfenic acid intermediate occurs via the ring-opening of the sulfoxide, a process often proceeding through a nih.goviaea.org-sigmatropic rearrangement. kaist.ac.kr The subsequent fate of the sulfenic acid—whether it dimerizes to a thiolsulfinate, cyclizes to a ring-expanded product like dihydro-1,4-oxathiin, or undergoes elimination—is dictated by the reaction conditions and the specific structure of the intermediate. kaist.ac.krpsu.edu Isotope labeling experiments have been used to confirm the mechanisms involving these intermediates. kaist.ac.kr

Thiocarbonyl Ylides: Thiocarbonyl ylides are another class of important reactive intermediates. rsc.org These 1,3-dipoles can be generated and subsequently react with carbonyl compounds, such as aldehydes, to furnish 1,3-oxathiolanes in good yields. rsc.org In some cases, the reaction of a thioketone with a diazo compound can lead to a thiocarbonyl ylide, which may then undergo a competitive 1,3- versus 1,5-dipolar electrocyclization to yield thiiranes or 1,3-oxathioles, respectively. researchgate.net The formation of sterically crowded 1,3-dithiolanes from the reaction of thiocarbonyl ylides with thioketones suggests a stepwise mechanism involving a stabilized 1,5-diradical intermediate. beilstein-journals.org

Other Intermediates and Transition States:

Silicon Ate Species: In the Brook rearrangement, a pentacoordinate silicon ate species is the presumed intermediate that facilitates the migration of the silyl group from carbon to oxygen. nih.gov Triggering the formation and subsequent reaction of this intermediate is key to the success of Anion Relay Chemistry. nih.gov

Thioaldehyde: In certain thermal rearrangements of thiolsulfinates derived from oxathiolane sulfoxides, a thioaldehyde has been proposed as an intermediate. kaist.ac.kr

Transition States in Sigmatropic Rearrangements: The transition state for the nih.goviaea.org-sigmatropic rearrangement of oxathiolane sulfoxides involves a developing charge separation. This separation can be promoted by weak bases, thereby lowering the activation energy for the ring-opening process to the sulfenic acid. psu.edukoreascience.kr The stereochemistry of the starting sulfoxide (e.g., cis vs. trans) directly influences the geometry of the transition state and, consequently, the reaction pathway and final products. tandfonline.compsu.edu

The following table lists key intermediates and the reactions in which they are implicated.

| Intermediate | Precursor/Reaction | Subsequent Reaction/Product | Reference(s) |

| Sulfenic Acid | Rearrangement of 1,3-oxathiolane sulfoxides | Dimerization (Thiolsulfinate), Cyclization (Dihydro-1,4-oxathiin), Elimination | kaist.ac.krpsu.eduresearchgate.net |

| Thiocarbonyl Ylide | Reaction of thioketones with diazo compounds; from chloromethyl silylmethyl sulfide | 1,3-dipolar cycloaddition with carbonyls (1,3-Oxathiolanes) | rsc.orgresearchgate.net |

| Silicon Ate Complex | Nucleophilic addition to silyl-containing precursors | Brook Rearrangement | nih.gov |

| Thioaldehyde | Thermal rearrangement of thiolsulfinates | Rearrangement to epi-sulfide and cis-sulfoxide | kaist.ac.kr |

| 1,5-Diradical | Reaction of thiocarbonyl ylide with thioketone | Formation of 1,3-dithiolanes | beilstein-journals.org |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 2-Methyl-1,3-oxathiolane, offering detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental data for the structural confirmation of this compound and its derivatives. In ¹H NMR, the chemical shifts (δ) and coupling constants (J) of the protons reveal their connectivity and stereochemical relationships. For instance, in various substituted this compound compounds, the methyl protons typically appear as a singlet, while the methylene (B1212753) protons of the oxathiolane ring exhibit complex multiplet patterns due to their diastereotopic nature. rsc.orgrsc.org

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. The carbon of the methyl group, the carbons of the oxathiolane ring, and the quaternary carbon at the 2-position all resonate at distinct frequencies, confirming the carbon skeleton of the molecule. rsc.org For example, in 2-(4-bromophenyl)-2-methyl-1,3-oxathiolane, the ¹³C NMR spectrum in CDCl₃ shows characteristic peaks at δ 146.1, 131.4, 127.0, 121.3, 95.3, 70.9, 34.6, and 32.3 ppm. rsc.org

Table 1: Representative ¹H NMR Data for Substituted this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 2-phenyl-2-methyl-1,3-oxathiolane | CDCl₃ | 7.45 (d, 2H), 7.30 (t, 2H), 7.28 (d, 1H), 4.34 (m, 1H), 4.02 (m, 1H), 3.20 (m, 1H), 3.09 (m, 1H), 1.91 (s, 3H) rsc.org |

| 2-(4-bromophenyl)-2-methyl-1,3-oxathiolane | CDCl₃ | 7.43 (d, 2H), 7.40 (d, 2H), 4.33 (m, 1H), 3.98 (m, 1H), 3.20 (m, 1H), 3.08 (m, 1H), 1.87 (s, 3H) rsc.org |

| 2-(4-methylphenyl)-2-methyl-1,3-oxathiolane | CDCl₃ | 7.35 (d, 2H), 7.10 (d, 2H), 4.32 (m, 1H), 4.02 (m, 1H), 3.20 (m, 1H), 3.08 (m, 1H), 2.32 (s, 3H), 1.91 (s, 3H) rsc.org |

Table 2: Representative ¹³C NMR Data for Substituted this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 2-(4-chlorophenyl)-2-methyl-1,3-oxathiolane | CDCl₃ | 145.6, 133.2, 128.4, 126.6, 95.2, 70.9, 34.6, 32.4 rsc.org |

| 2-(4-methoxyphenyl)-2-methyl-1,3-oxathiolane | CDCl₃ | 158.9, 139.0, 126.4, 113.6, 95.7, 70.7, 55.4, 34.6, 32.4 rsc.org |

| 2-methyl-2-(3-nitrophenyl)-1,3-oxathiolane | CDCl₃ | 149.5, 148.4, 131.4, 129.4, 122.4, 120.2, 94.6, 71.3, 34.8, 32.2 rsc.org |

Two-Dimensional NMR Techniques (e.g., Nuclear Overhauser Effect Spectroscopy (NOESY))

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for elucidating the through-space proximity of protons, which is critical for determining the relative stereochemistry and conformational preferences of this compound derivatives. researchgate.netnanalysis.com NOESY experiments reveal correlations between protons that are close to each other in space, typically within 5 Å. nanalysis.com

For instance, in the structural analysis of complex spirocyclic 1,3-oxathiolanes, NOESY spectra have been used to definitively assign the relative configurations of the products. uzh.ch Cross-peaks in the NOESY spectrum between specific protons provide unambiguous evidence of their spatial proximity, allowing for the differentiation between possible diastereomers. researchgate.netuzh.ch This technique has been instrumental in confirming the stereochemistry of products from reactions involving optically active oxiranes and thioketones. uzh.ch

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elemental composition of this compound and for investigating its fragmentation patterns under ionization. The mass spectrum of this compound shows a parent peak corresponding to its molecular weight of 104.17 g/mol . nist.gov

Electron ionization (EI) mass spectrometry often leads to characteristic fragmentation of the 1,3-oxathiolane (B1218472) ring. researchgate.net The fragmentation pathways can provide valuable structural information. For 2,2-disubstituted 1,3-oxathiolanes, the fragmentation patterns have been studied in detail, revealing competition between different cleavage pathways. colab.ws Common fragmentation patterns for some derivatives include the loss of a methyl group. cdnsciencepub.com

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound and its derivatives displays characteristic absorption bands for C-H, C-O, and C-S stretching vibrations. The absence of certain bands, such as those for hydroxyl or carbonyl groups, can confirm the purity of the compound. cdnsciencepub.com For substituted derivatives, the IR spectrum will also show bands characteristic of the substituent groups.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration and preferred conformation. nih.govscispace.com This technique has been successfully applied to various derivatives of 1,3-oxathiolane to establish their precise stereochemistry. scispace.comomu.edu.tr For chiral derivatives, X-ray crystallography can unambiguously determine the arrangement of atoms in space, which is crucial for understanding their biological activity and reaction mechanisms. nih.gov For example, the absolute configuration of isomeric 2-cyclohexyl-2-phenyl-5-[(dimethylamino)methyl]-1,3-oxathiolane methiodides was determined using X-ray crystallography. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) in Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly useful for the analysis of this compound in complex mixtures, such as in environmental or biological samples. dtic.milnih.gov The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for its identification. dtic.milpublications.gc.ca this compound has been identified as a component in the hydrolysate of mustard gas and in extracts of the fungus Chaetomium globosum using GC-MS. dtic.milnih.gov The NIST Mass Spectrometry Data Center contains GC-MS data for this compound. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability and reactivity. Methods like Density Functional Theory (DFT) are employed to map electron density, molecular electrostatic potential, and orbital energies.

Studies on related heterocyclic systems demonstrate that the introduction of heteroatoms like oxygen and sulfur significantly influences the electronic structure. For instance, quantum-chemical calculations on analogous compounds reveal how the presence of silicon in place of a carbon atom alters the electron density on the oxygen atoms, thereby affecting the molecule's ability to form hydrogen bonds. jyotiacademicpress.net The electron density at the second carbon atom in a 2-methyl-1,3-dioxane (B3054962) molecule is calculated to be 0.203, while it is 0.821 at the silicon atom in its silicon-bearing analogue, 2-methyl-1,3-dioxa-2-silacyclohexane. jyotiacademicpress.net This highlights the sensitivity of the electronic environment to atomic substitution.

For derivatives such as 2-methyl-2-phenyl-1,3-oxathiolan-5-one, molecular modeling has been instrumental in investigating chemical reactivity towards various reagents. researchgate.net Theoretical frameworks like the Molecular Electron Density Theory (MEDT) are used to analyze the electronic structure of reactants and predict their behavior in chemical reactions, such as cycloadditions. mdpi.com For example, in the related compound syn-propanethial S-oxide, calculations determined a global nucleophilicity of 2.5 eV and a global electrophilicity of 1.85 eV, classifying it as a moderate nucleophile and a strong electrophile. mdpi.com Such analyses help predict which sites on the 1,3-oxathiolane (B1218472) ring are susceptible to nucleophilic or electrophilic attack.

| Compound | Atom and Position | Calculated Electron Density | Calculated Charge (e) |

|---|---|---|---|

| 2-methyl-1,3-dioxane | C2 | 0.203 | - |

| 2-methyl-1,3-dioxa-2-silacyclohexane | Si2 | 0.821 | - |

| O1 | - | -0.424 | |

| O3 | - | -0.432 |

Conformational Analysis and Energetic Landscapes of 2-Methyl-1,3-oxathiolane Derivatives

The five-membered 1,3-oxathiolane ring is not planar. It adopts puckered conformations to relieve ring strain. Conformational analysis, often performed using a combination of NMR spectroscopy and computational methods, seeks to identify the most stable conformations and the energy barriers between them. google.comacs.org The ring system typically exists in dynamic equilibrium between several conformations, such as half-chair or envelope forms. google.comscispace.com

For alkyl-substituted 1,3-oxathiolanes, the substituents can occupy either pseudo-axial or pseudo-equatorial positions, leading to different diastereoisomers with distinct energies. google.comacs.org Computational studies can calculate the conformational free energy values for these substituents, which quantifies the energy difference between the axial and equatorial conformers. acs.org For the related 1,3-oxathiane (B1222684) system (a six-membered ring), the conformational enthalpy for an axial methyl group at the 4-position was determined to be 6.5 ± 1.4 kJ/mol in the gaseous state. clockss.org Similar calculations for 2-oxo-1,3-dioxolane derivatives suggest that the ring exists predominantly in a half-chair conformation. scispace.com These energetic landscapes are crucial for understanding the stereochemical outcomes of reactions involving these rings.

| Source of Interaction | ΔHº Gaseous State (kJ/mol) | ΔHº Liquid State (kJ/mol) |

|---|---|---|

| Axial 4-methyl (1,3-oxathiane) | 6.5 ± 1.4 | 7.5 |

| Axial 6-methyl (1,3-oxathiane) | - | 9.6 ± 1.1 |

Mechanistic Insights from Computational Simulations

Computational simulations provide a powerful lens for viewing reaction mechanisms at a molecular level. They allow for the mapping of potential energy surfaces, which helps in identifying transition states and reaction intermediates that may be too transient to be observed experimentally. mdpi.comacs.org

For example, theoretical studies on [3+2] cycloaddition reactions involving sulfur-containing heterocycles have elucidated the molecular mechanisms and explained the observed regio- and stereoselectivity. mdpi.com DFT calculations can determine whether a reaction proceeds through a concerted, single-step mechanism or a stepwise pathway involving zwitterionic intermediates. mdpi.com In the case of reactions between syn-propanethial S-oxide and various nitroalkenes, the mechanism was found to be dependent on the substituents, shifting from single-step to stepwise with a zwitterionic intermediate for 1,1-dinitroethene. mdpi.com

Furthermore, computational studies have been applied to understand the stereoselectivity of N-glycosidation reactions used in the synthesis of antiviral drugs like Lamivudine (B182088) and Emtricitabine, which feature a 1,3-oxathiolane core. nih.gov These simulations can explain why a particular stereoisomer is preferentially formed, providing critical knowledge for optimizing synthetic routes. nih.gov

Prediction of Spectroscopic Properties through Theoretical Models

Theoretical models are widely used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for structure elucidation and for interpreting experimental data.

A notable application is the use of DFT calculations to predict IR spectra for unknown compounds. In one study, this approach was crucial for identifying the structure of novel, highly-substituted benzo-1,3-oxathiolane derivatives isolated from natural sources. By comparing the experimentally measured IR spectra with the DFT-calculated spectra of several candidate structures, the correct structures were confidently assigned. rsc.org

Similarly, NMR chemical shifts and coupling constants are sensitive to molecular conformation. Theoretical calculations can predict these NMR parameters for different conformers. By comparing these predictions with experimental spectra, the predominant conformation of a molecule in solution can be determined. acs.orgtandfonline.com Computational models can also explain unusual spectroscopic features. For instance, anomalous upfield shifts observed in the 1H NMR spectra of certain ketosulfoxide derivatives of 1,4-oxathiins were accounted for by crystallographic and computational analysis, which showed that the methyl groups were positioned within the diamagnetic shielding cone of a phenyl ring. acs.org

| Compound Class | Spectroscopic Method | Application |

|---|---|---|

| Benzo-1,3-oxathiolane derivatives | GC/DD-IR | Comparison of experimental IR spectra with DFT-calculated spectra to prioritize and confirm candidate structures. |

| 2-substituted 1,3-oxathiolane S-oxides | ¹H NMR | Examination of structure and conformation, supported by theoretical models. tandfonline.com |

| Ketosulfoxide derivatives | ¹H and ¹³C NMR | Explanation of anomalous chemical shifts through computational analysis of molecular structure and magnetic anisotropy. acs.org |

Role of 2 Methyl 1,3 Oxathiolane As a Versatile Synthetic Building Block

Precursors for Complex Heterocyclic Systems and Scaffolds

2-Methyl-1,3-oxathiolane and its derivatives serve as important precursors for the synthesis of a wide array of complex heterocyclic systems. The inherent reactivity of the oxathiolane ring allows for its transformation into other heterocyclic structures through various reaction pathways.

One notable application is in the synthesis of thiiranes (episulfides). The conversion of N-alkyl-5-(acyloxymethyl)-1,3-oxathiolane-2-imines into thiiran-2-ylmethyl alkylcarbamates has been demonstrated as a highly efficient and stereoselective process. This reaction, catalyzed by sodium methoxide (B1231860), proceeds under mild conditions at room temperature. thieme-connect.com The mechanism is believed to involve a tandem reaction initiated by alkali-catalyzed methanolysis, followed by a spontaneous intramolecular rearrangement that leads to the formation of the thiirane (B1199164) ring. thieme-connect.com This method provides a practical alternative to existing synthetic routes for both racemic and enantiomerically enriched thiiranes. thieme-connect.com

Furthermore, derivatives such as 2-methyl-2-phenyl-1,3-oxathiolan-5-one exhibit significant chemical reactivity towards various reagents, leading to the formation of both opened and fused heterocyclic systems. researchgate.net Its reactions with reagents like hydroxyaldehydes, ketones, α,β-unsaturated carbonyl compounds, heterocyclic amines, hydrazines, and hydrazides have been investigated, showcasing its utility in generating diverse molecular architectures. researchgate.net For instance, the reaction of 2-methyl-2-phenyl-1,3-oxathiolan-5-one with a bromoester can afford a fused furo[3,2-d] thieme-connect.comresearchgate.netoxathiol-5(6H)-one system. researchgate.net

The 1,3-oxathiolane (B1218472) moiety is also a critical component in the synthesis of nucleoside analogues, which are vital in antiviral therapies. nih.gov The construction of the 1,3-oxathiolane ring is a key step in the synthesis of drugs like lamivudine (B182088) and emtricitabine, which are nucleoside reverse transcriptase inhibitors used in the treatment of HIV and hepatitis B. rsc.org Various synthetic strategies have been developed to construct the 1,3-oxathiolane ring and couple it with different nucleobases. nih.gov

The versatility of this compound derivatives extends to their use in synthesizing spirooxindoles, which are present in numerous natural products and synthetic drugs. bohrium.com For example, spirooxindoles bearing a 1,3-oxathiolane-2-thione moiety have been synthesized from isatin-derived propargylic alcohols and carbon disulfide. bohrium.com

The following table summarizes the role of this compound derivatives as precursors to various heterocyclic systems.

| Precursor | Reagent(s) | Resulting Heterocyclic System | Reference(s) |

| N-alkyl-5-(acyloxymethyl)-1,3-oxathiolane-2-imine | Sodium methoxide | Thiiran-2-ylmethyl alkylcarbamate | thieme-connect.com |

| 2-Methyl-2-phenyl-1,3-oxathiolan-5-one | Bromoester | Furo[3,2-d] thieme-connect.comresearchgate.netoxathiol-5(6H)-one | researchgate.net |

| 1,3-Oxathiolane derivatives | Nucleobases | Nucleoside analogues (e.g., lamivudine) | nih.gov |

| Isatin-derived propargylic alcohols | Carbon disulfide | Spirooxindoles with 1,3-oxathiolane-2-thione moiety | bohrium.com |

Application in Tandem Reactions and Multi-Component Syntheses

This compound and its derivatives are valuable substrates in tandem and multi-component reactions, which are efficient strategies for building molecular complexity in a single operation. These reactions often involve a cascade of bond-forming events, allowing for the rapid construction of intricate molecular frameworks from simple starting materials.

A notable example is the tandem reaction leading to the synthesis of thiiranes from N-alkyl-5-(acyloxymethyl)-1,3-oxathiolane-2-imines. thieme-connect.com This process involves an initial alkali-catalyzed methanolysis of an ester group, which then triggers a spontaneous intramolecular rearrangement to form the thiirane ring. thieme-connect.com This sequence of reactions occurring in one pot highlights the utility of the 1,3-oxathiolane scaffold in designing efficient tandem processes.

Furthermore, the in-situ generation of reactive intermediates from 1,3-oxathiolane derivatives is a key strategy in multi-component syntheses. For instance, (E)-2-methyl-2-styryl-1,3-oxathiolane can undergo a Lewis acid-facilitated ring-opening to generate a reactive thio-dienophile intermediate. rsc.org This intermediate can then participate in [4+2] cycloaddition reactions with various alkenes to produce thiopyran derivatives. rsc.org This approach demonstrates how a stable 1,3-oxathiolane precursor can be used to generate a transient, highly reactive species for subsequent bond-forming reactions.

The development of three-component reactions involving 1,3-oxathiolane precursors has also been explored. A microwave-assisted three-component hetero-Diels–Alder reaction has been developed to synthesize optically active 1,3-thiazine derivatives, showcasing the potential of 1,3-oxathiolanes in complex multi-component strategies. rsc.org

The table below provides examples of tandem and multi-component reactions involving this compound derivatives.

| 1,3-Oxathiolane Derivative | Reaction Type | Key Transformation | Product Class | Reference(s) |

| N-alkyl-5-(acyloxymethyl)-1,3-oxathiolane-2-imine | Tandem Reaction | Methanolysis and intramolecular rearrangement | Thiiranes | thieme-connect.com |

| (E)-2-Methyl-2-styryl-1,3-oxathiolane | [4+2] Cycloaddition | In-situ generation of a thio-dienophile | Thiopyrans | rsc.org |

| 1,3-Oxathiolane precursor | Three-component hetero-Diels-Alder | Cycloaddition | 1,3-Thiazines | rsc.org |

Development of New Synthetic Strategies and Catalytic Processes

The unique reactivity of this compound and its derivatives has spurred the development of novel synthetic strategies and catalytic processes. These advancements often focus on achieving higher efficiency, selectivity, and sustainability in chemical transformations.

One area of development is the use of photocatalysis. For instance, a photoredox-catalyzed synthesis of 1,3-oxathiolane-2-thiones has been reported. beilstein-journals.org This method utilizes visible light and an organic photocatalyst, such as Eosin Y, to react carbon disulfide with styrenes under basic conditions in methanol (B129727). beilstein-journals.org This approach represents a greener alternative to traditional methods. Similarly, photoredox catalysis has been employed for the synthesis of 5-aryl-2-imino-1,3-oxathiolanes. beilstein-journals.org

The development of new catalytic systems for reactions involving 1,3-oxathiolanes is another active area of research. The synthesis of 1,3-oxathiolane-2-thiones from oxiranes and carbon disulfide can be efficiently promoted by methoxide ions generated from sodium hydride and methanol. organic-chemistry.org This method offers high yields under mild, room-temperature conditions without the need for expensive catalysts. organic-chemistry.org Lewis acids, such as zirconium (IV) chloride (ZrCl₄), have been identified as effective and inexpensive catalysts for the N-glycosylation step in the synthesis of 1,3-oxathiolane nucleosides like lamivudine, allowing for a stereoselective process on a large scale. acs.org

Furthermore, enzymatic methods have been developed for the asymmetric synthesis of 1,3-oxathiolane derivatives, offering high enantioselectivity. nih.govrsc.org Lipase-catalyzed dynamic kinetic resolution has been successfully applied to produce enantiopure 1,3-oxathiolanes, which are crucial intermediates for antiviral drugs. nih.govrsc.org For example, Trichosporon laibachii lipase (B570770) can catalyze the dynamic kinetic resolution of racemic hemithioacetals to produce enantiopure ((R)-5-acetoxy-1,3-oxathiolan-2-yl)methyl benzoate. nih.gov

The flash vacuum pyrolysis (FVP) of S-oxidized 1,3-oxathiolane derivatives has also been investigated, revealing new thermal reactivity patterns. researchgate.net While the primary fragmentation pathway involves the extrusion of sulfur oxides to yield ethene and a carbonyl compound, the sulfoxide (B87167) derivative also produces bis(2-hydroxyethyl) disulfide, likely through a thiirane S-oxide and a 1,2-oxathietane intermediate. researchgate.net

The following table summarizes some of the new synthetic strategies and catalytic processes involving this compound.

| Synthetic Strategy/Catalytic Process | 1,3-Oxathiolane Derivative | Key Features | Product | Reference(s) |

| Photocatalysis | Styrenes and Carbon Disulfide | Visible light, Eosin Y catalyst | 1,3-Oxathiolane-2-thiones | beilstein-journals.org |

| Methoxide Ion Promotion | Oxiranes and Carbon Disulfide | Sodium hydride/methanol, mild conditions | 1,3-Oxathiolane-2-thiones | organic-chemistry.org |

| Lewis Acid Catalysis | 1,3-Oxathiolane acetate (B1210297) and Nucleobase | Zirconium (IV) chloride catalyst, stereoselective | Lamivudine | acs.org |

| Enzymatic Resolution | Racemic hemithioacetals | Trichosporon laibachii lipase, high enantioselectivity | Enantiopure 1,3-oxathiolanes | nih.govrsc.org |

| Flash Vacuum Pyrolysis | S-oxidized 2-benzyl-1,3-oxathiolane | Thermal fragmentation | Ethene, carbonyl compounds, bis(2-hydroxyethyl) disulfide | researchgate.net |

Functionalization of Organic Molecules Using 1,3-Oxathiolane Intermediates

1,3-Oxathiolane intermediates are instrumental in the functionalization of organic molecules, serving as a protected form of a carbonyl group or as a precursor to other functional groups. This strategy allows for selective reactions at other sites of a molecule while the carbonyl functionality is masked.

The 1,3-oxathiolane group can be considered a masked aldehyde or ketone. This protecting group is stable under a variety of reaction conditions but can be readily removed to regenerate the carbonyl group when needed. This protective strategy is a cornerstone of multi-step organic synthesis.

Beyond its role as a protecting group, the 1,3-oxathiolane ring itself can be a site of functionalization. For example, N-alkyl-5-(acyloxymethyl)-1,3-oxathiolane-2-imines can be converted into thiiranes, effectively transferring a sulfur atom to an adjacent carbon backbone and creating a reactive three-membered ring. thieme-connect.com This transformation introduces a valuable functional group that can undergo further reactions.

Furthermore, 1,3-oxathiolane derivatives are key intermediates in the synthesis of nucleoside analogues, where the oxathiolane ring is coupled with a nucleobase. google.com This process introduces the complex heterocyclic base onto the sugar-like oxathiolane scaffold, a critical step in creating these biologically active molecules. google.com The synthesis of compounds like cis-2-benzoyloxymethyl-5-(cytosin-1′-yl)-1,3-oxathiolane highlights the role of the oxathiolane as a scaffold for introducing complex functionalities. google.com

The reactivity of the sulfur atom in the 1,3-oxathiolane ring can also be exploited. For instance, oxidation of the sulfur to a sulfoxide or sulfone can alter the reactivity and stereochemistry of the molecule, providing a handle for further transformations. researchgate.net

The following table provides examples of how 1,3-oxathiolane intermediates are used for the functionalization of organic molecules.

| 1,3-Oxathiolane Intermediate | Functionalization Strategy | Resulting Functional Group/Molecule | Reference(s) |

| 1,3-Oxathiolane | Carbonyl protection | Aldehyde or Ketone | General knowledge |

| N-alkyl-5-(acyloxymethyl)-1,3-oxathiolane-2-imine | Ring transformation | Thiirane | thieme-connect.com |

| 1,3-Oxathiolane derivative | N-Glycosylation | Nucleoside analogue | google.com |

| 2-Benzyl-1,3-oxathiolane | Sulfur oxidation | Sulfoxide or Sulfone | researchgate.net |

Polymer Chemistry of 1,3 Oxathiolane Monomers

Radical Ring-Opening Polymerization (RROP) Mechanisms and Kinetics

Radical ring-opening polymerization (RROP) is a significant technique for synthesizing polymers with functionalities embedded in the main chain, often leading to biodegradable materials. While specific kinetic studies on the RROP of 2-Methyl-1,3-oxathiolane are not extensively documented, the general principles derived from similar cyclic monomers, such as cyclic ketene (B1206846) acetals, provide a foundational understanding. researchgate.net The RROP of such monomers typically involves a radical initiator that attacks the ring system, leading to its opening and the formation of a propagating radical species.

The mechanism for a generic 1,3-oxathiolane (B1218472) would proceed as follows:

Initiation: A radical initiator (R•) attacks the monomer, potentially at the sulfur atom due to its ability to stabilize a radical, leading to the formation of a ring-opened radical.

Propagation: The newly formed radical attacks another monomer molecule, propagating the chain. This step is often in competition with a direct addition polymerization that does not involve ring opening. The extent of ring opening is influenced by factors such as the stability of the ring, the stability of the ring-opened radical, and the reaction conditions.

Termination: The polymerization is terminated through conventional radical termination mechanisms like combination or disproportionation.

The kinetics of RROP can be complex and are influenced by reaction conditions such as monomer concentration, temperature, and the choice of initiator. researchgate.net For instance, in the RROP of cyclic ketene acetals, the polymerization behavior can be divided into distinct phases of chain growth, stationary behavior, and step-growth characteristics, which are affected by branching and recombination reactions as the monomer conversion increases. researchgate.net It is plausible that the RROP of this compound would exhibit similar complex kinetics.

Synthesis of Functionalized Polymers via Copolymerization

Copolymerization is a versatile strategy to synthesize functionalized polymers with tailored properties. jst.go.jp By copolymerizing 1,3-oxathiolane monomers with other vinyl monomers, it is possible to introduce thioether functionalities into a variety of polymer backbones. For example, the copolymerization of 2-methylene-1,3-dioxepane (B1205776) with monomers like styrene (B11656) or ethylene (B1197577) has been shown to produce biodegradable copolymers. tandfonline.com A similar approach with this compound could yield copolymers with a regular incorporation of thioether links.

The reactivity ratios of the comonomers would dictate the distribution of the 1,3-oxathiolane-derived units within the polymer chain, which could be random, alternating, or blocky. The choice of comonomer is crucial; for instance, copolymerization with functional monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) can lead to polymers with both thioether and hydroxyl functionalities. jst.go.jp Such functional groups can be exploited for further post-polymerization modifications or for specific applications.

An example of a related system is the radical copolymerization of 5-(methacryloyloxy)methyl-1,3-oxathiolane-2-thione (B65540) with HEMA, which proceeds smoothly to high conversions using a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN). jst.go.jp This demonstrates the feasibility of incorporating oxathiolane-based structures into polymers via radical polymerization.

Tailoring Polymer Properties and Architectures through 1,3-Oxathiolane Integration

The integration of 1,3-oxathiolane units into a polymer chain can significantly influence the material's properties and allow for the design of specific polymer architectures. azom.commdpi.com The presence of the thioether linkage, resulting from the ring-opening of the oxathiolane, can enhance properties such as refractive index, thermal stability, and adhesion to certain substrates.

Table 1: Potential Effects of 1,3-Oxathiolane Integration on Polymer Properties

| Property | Influence of Thioether Linkage | Potential Application |

| Refractive Index | Sulfur-containing polymers often exhibit higher refractive indices. | Optical materials, lenses, coatings |

| Thermal Stability | The C-S bond can influence the degradation pathway and thermal stability. | High-performance plastics |

| Adhesion | Thioether groups can exhibit strong interactions with metal surfaces. | Adhesives, coatings for metals |

| Degradability | The thioether linkage can be a point of oxidative or chemical degradation. | Biodegradable or degradable plastics |

| Flexibility | The introduction of single C-S bonds in the backbone can increase chain flexibility. | Elastomers, plasticizers |

Furthermore, the ability to control the incorporation of these units through copolymerization allows for the fine-tuning of these properties. mdpi.com For instance, by varying the ratio of the 1,3-oxathiolane monomer to a comonomer, a range of materials with a gradient of properties can be produced.

The architecture of the resulting polymers can also be controlled. For example, the use of functional initiators or chain transfer agents in the RROP of 1,3-oxathiolanes could lead to the formation of telechelic polymers or block copolymers. These architectures are highly desirable for applications in thermoplastic elastomers, surfactants, and drug delivery systems. The principles of controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could potentially be applied to the RROP of 1,3-oxathiolanes to achieve well-defined polymer architectures with controlled molecular weights and low dispersities. mdpi.com

Research on Key Derivatives and Analogues of 2 Methyl 1,3 Oxathiolane

Synthesis and Characterization of Substituted 1,3-Oxathiolanes

The synthesis of substituted 1,3-oxathiolanes can be achieved through several methodologies, with the acid-catalyzed cyclocondensation of aldehydes and 2-mercaptoethanol (B42355) being a widely used approach. For instance, the reaction of benzoyloxyacetaldehyde with 2-mercaptoethanol derivatives in toluene (B28343), utilizing p-toluenesulfonic acid as a catalyst, yields 1,3-oxathiolane (B1218472) derivatives. This reaction proceeds through the formation of a hemithioacetal intermediate, which then undergoes dehydration to form the oxathiolane ring. Another versatile method involves the reaction of epoxides with thioacetamide (B46855) in the presence of lithium bromide, which produces substituted steroidal 1,3-oxathiolanes with high selectivity.

The characterization of these substituted 1,3-oxathiolanes relies heavily on a combination of spectroscopic techniques to elucidate their structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental in determining the constitution and stereochemistry of the molecule. For example, in ¹H NMR spectra of 2-mono- and 2,2-disubstituted 1,3-oxathiolanes, the chemical shifts and coupling constants of the protons at the C4 and C5 positions provide insights into the conformation of the oxathiolane ring. researchgate.net The presence of substituents can be confirmed by characteristic signals, such as a singlet for a methyl group. researchgate.nettandfonline.com Furthermore, Nuclear Overhauser Effect (NOE) experiments are instrumental in establishing the stereochemical relationships between protons, helping to differentiate between cis and trans isomers. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. Characteristic absorption bands for C-O and C-S stretching vibrations are indicative of the oxathiolane ring. For instance, in steroidal 1,3-oxathiolanes, absorption bands around 1070 cm⁻¹ for C-S and 1050 cm⁻¹ for C-O are observed.

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight of the synthesized compounds and can offer insights into their fragmentation patterns, further confirming the proposed structure. researchgate.net

X-ray Diffraction (XRD): For crystalline derivatives, X-ray diffraction analysis can provide unambiguous determination of the molecular structure, including bond lengths, bond angles, and the conformation of the heterocyclic ring in the solid state. researchgate.net

Table 1: Spectroscopic Data for Characterization of Substituted 1,3-Oxathiolanes

| Technique | Key Observables | Reference |

| ¹H NMR | Chemical shifts and coupling constants of ring protons (C4, C5), signals for substituents, NOE for stereochemistry. | researchgate.net |

| ¹³C NMR | Chemical shifts of ring carbons and substituent carbons. | researchgate.net |

| IR | Characteristic stretching frequencies for C-O and C-S bonds. | |

| MS | Molecular ion peak to confirm molecular weight, fragmentation patterns. | researchgate.net |

| XRD | Determination of bond lengths, angles, and solid-state conformation. | researchgate.net |

1,3-Oxathiolane-2-thione and 1,3-Oxathiolan-5-one (B1253419) Derivatives: Synthesis and Reactivity

The synthesis of 1,3-oxathiolane-2-thiones often involves the reaction of epoxides with carbon disulfide. A bimetallic aluminum(salen) complex in conjunction with tetrabutylammonium (B224687) bromide has been shown to catalyze this reaction effectively. acs.org The reaction temperature can influence the product distribution, with 1,3-oxathiolane-2-thiones being the major product at 50 °C. acs.org Another efficient method utilizes a catalytic amount of sodium hydride and methanol (B129727) to promote the reaction of oxiranes with carbon disulfide, yielding functionalized 1,3-oxathiolane-2-thiones in high yields. The reactivity of these thione derivatives is characterized by their participation in various chemical transformations. For example, they can undergo nucleophilic attack, leading to ring-opening reactions.

A common and efficient route to 1,3-oxathiolan-5-one derivatives is the cyclocondensation of an aldehyde with mercaptoacetic acid. tandfonline.com This reaction can be promoted by silica (B1680970) gel in DMF, providing excellent yields without the need for chromatographic purification. tandfonline.com The reactivity of 1,3-oxathiolan-5-ones is diverse. They can participate in [3+2] cycloaddition reactions. For instance, the reaction of thioketones with certain donor-acceptor cyclopropanes can lead to the formation of 1,3-oxathiolan-5-one derivatives through a cycloaddition-elimination sequence. researchgate.net Furthermore, rhodium-catalyzed reactions of α-diazoketones with thioketones can yield 1,3-oxathiolan-5-ones via a 1,5-dipolar electrocyclization of an intermediate thiocarbonyl ylide. uzh.ch

Table 2: Synthesis and Reactivity of 1,3-Oxathiolane-2-thione and 1,3-Oxathiolan-5-one

| Derivative | Synthesis Method | Key Reactivity | Reference |

| 1,3-Oxathiolane-2-thione | Reaction of epoxides with carbon disulfide catalyzed by [Al(salen)]₂O/TBAB. | Nucleophilic ring-opening. | acs.org |

| 1,3-Oxathiolan-5-one | Cyclocondensation of aldehydes and mercaptoacetic acid promoted by silica gel. | [3+2] Cycloaddition reactions, 1,5-dipolar electrocyclization. | tandfonline.comresearchgate.netuzh.ch |

Nucleoside Analogues Incorporating the 1,3-Oxathiolane Core

The replacement of the furanose ring in natural nucleosides with a 1,3-oxathiolane moiety has led to the development of potent antiviral agents. nih.gov

The synthesis of the 1,3-oxathiolane ring as a sugar analogue is a critical step in the preparation of these nucleoside analogues. nih.gov One established method involves starting from L-gulose, which is converted to 1,6-thioanhydro-L-gulopyranose. This intermediate possesses the necessary stereochemistry for the subsequent formation of the desired 1,3-oxathiolane ring. google.comnih.gov An alternative approach utilizes the cyclocondensation reaction of an appropriate aldehyde, such as benzoyloxyacetaldehyde, with a mercaptoacetaldehyde (B1617137) derivative. nih.gov